Cas no 308817-68-7 (Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))

Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)
- 3-[(t-Butoxycarbonyl)amino]-3-methylpyrrolidin-2-one
- EN300-6493572
- tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate
- F72781
- Z1509114604
- 308817-68-7
- SCHEMBL7394465
- tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
- MFCD24531782
- Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)
-
- インチ: InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)
- InChIKey: LYBRTARFAQKQLM-UHFFFAOYSA-N
- ほほえんだ: CC1(NC(=O)OC(C)(C)C)CCNC1=O
計算された属性
- せいみつぶんしりょう: 214.132
- どういたいしつりょう: 214.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.6
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM516742-250mg |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 250mg |
$479 | 2023-01-01 | |
Chemenu | CM516742-1g |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 1g |
$914 | 2023-01-01 | |
Enamine | EN300-6493572-0.1g |
tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 94% | 0.1g |
$326.0 | 2023-05-31 | |
Enamine | EN300-6493572-5.0g |
tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 94% | 5g |
$2732.0 | 2023-05-31 | |
1PlusChem | 1P00BNJ4-250mg |
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) |
308817-68-7 | 97% | 250mg |
$108.00 | 2025-02-25 | |
Aaron | AR00BNRG-250mg |
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) |
308817-68-7 | 97% | 250mg |
$183.00 | 2025-01-24 | |
A2B Chem LLC | AF42912-250mg |
tert-Butyl n-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 250mg |
$115.00 | 2024-04-20 | |
abcr | AB594760-250mg |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate; . |
308817-68-7 | 250mg |
€281.50 | 2024-07-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769796-250mg |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 98% | 250mg |
¥746.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769796-1g |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 98% | 1g |
¥2015.00 | 2024-08-02 |
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 関連文献
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)に関する追加情報
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI): A Comprehensive Overview
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI), with the CAS number 308817-68-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of carbamic acid and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) is a complex organic molecule with a molecular formula of C10H17NO3. The compound features a pyrrolidinone ring attached to a carbamic acid moiety, which is further esterified with a tert-butyl group. This structure confers several important properties to the molecule:
- Solubility: The compound exhibits moderate solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.
- Stability: The tert-butyl ester group provides enhanced stability to the molecule, reducing the likelihood of hydrolysis under physiological conditions.
- Polarity: The presence of both polar and non-polar functional groups results in a balanced polarity, which can influence its interactions with biological targets.
Synthesis Methods
The synthesis of Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) involves several well-established chemical reactions. One common approach is the reaction of 3-methylpyrrolidinone with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate intermediate, which can then be further modified to obtain the desired compound. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as using catalytic systems and microwave-assisted reactions to improve yield and reduce by-products.
Biological Activities and Applications
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) has been the subject of extensive research due to its potential biological activities. Studies have shown that this compound exhibits significant anti-inflammatory and neuroprotective effects. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines in vitro. Additionally, it has been found to protect neuronal cells from oxidative stress-induced damage, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) has been explored in several preclinical studies. Early-stage clinical trials have shown promising results in reducing inflammation and improving cognitive function in animal models. However, more extensive clinical trials are needed to fully evaluate its safety and efficacy in human subjects. Researchers are currently investigating its potential as a novel therapeutic agent for conditions such as chronic inflammatory disorders and neurodegenerative diseases.
Current Research Trends
The field of medicinal chemistry is continuously evolving, and recent research has focused on optimizing the structure of compounds like Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) to enhance their biological activities. For example, studies have explored the use of computational methods to predict the binding affinity of this compound to specific protein targets. These efforts aim to develop more potent and selective derivatives that can be used in drug development.
Safety Considerations
Safety is a critical aspect of any pharmaceutical compound. While preliminary studies suggest that Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) has a favorable safety profile at therapeutic doses, ongoing research is necessary to fully understand its long-term effects. Preclinical toxicity studies have shown that this compound is well-tolerated at relevant concentrations. However, as with any new drug candidate, rigorous safety assessments are essential before it can be approved for clinical use.
Conclusion
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI), with CAS number 308817-68-7 strong>, is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation. As research continues to advance our understanding of this molecule's properties and applications, it holds great promise for developing new therapeutic strategies for various diseases.
308817-68-7 (Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)) 関連製品
- 99780-97-9(tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate)
- 442557-74-6(3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)
- 855422-64-9(4-2-(Piperidin-1-yl)ethoxyphenol Hydrochloride)
- 185379-40-2((αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid)
- 2034508-65-9(4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 1176419-60-5((1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride)
- 2172600-82-5(1-(1-aminocyclopentyl)-3,3-dimethylcyclohexan-1-ol)
- 2228462-77-7(methyl 4-methoxy-3-(2-methylbut-3-yn-2-yl)benzoate)
- 1805858-57-4(3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one)
- 2229513-39-5(4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine)
